2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}-N-(1-phenylethyl)acetamide
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Overview
Description
2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}-N-(1-phenylethyl)acetamide is a complex organic compound with a molecular formula of C25H28N2O5S. This compound is characterized by the presence of a methoxyphenyl group, a sulfamoyl group, and a phenylethyl group, making it a unique and versatile molecule in various scientific fields .
Preparation Methods
The synthesis of 2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}-N-(1-phenylethyl)acetamide involves multiple steps. Typically, the process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Methoxyphenyl Sulfamoyl Intermediate: This step involves the reaction of 4-methoxyphenylamine with chlorosulfonic acid to form the sulfonamide intermediate.
Coupling with Phenoxy Acetate: The sulfonamide intermediate is then reacted with 2-methylphenoxyacetate under basic conditions to form the phenoxyacetamide derivative.
Final Coupling with Phenylethylamine: The phenoxyacetamide derivative is then coupled with 1-phenylethylamine under acidic conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired products are formed.
Scientific Research Applications
2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}-N-(1-phenylethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the reduction of inflammation .
Comparison with Similar Compounds
When compared to similar compounds, 2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}-N-(1-phenylethyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}-2-[4-(2-methyl-2-propanyl)phenoxy]acetamide
- N-(3,4-Dimethoxyphenyl)-2-{4-[(4-methoxyphenyl)sulfamoyl]phenoxy}acetamide
- 2-{4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(2-phenylethyl)acetamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C24H26N2O5S |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy]-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C24H26N2O5S/c1-17-15-22(32(28,29)26-20-9-11-21(30-3)12-10-20)13-14-23(17)31-16-24(27)25-18(2)19-7-5-4-6-8-19/h4-15,18,26H,16H2,1-3H3,(H,25,27) |
InChI Key |
QBMNWUCWSGSICL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)OCC(=O)NC(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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